2-(Naphthalen-2-yl)propanoic acid

Overview

Description

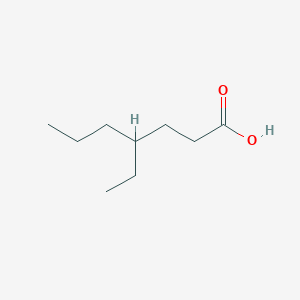

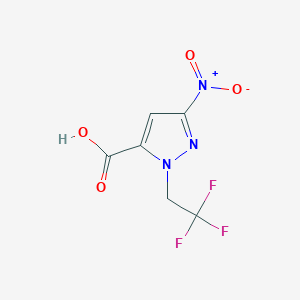

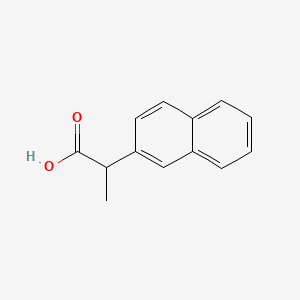

“2-(Naphthalen-2-yl)propanoic acid” is a chemical compound with the CAS Number: 13350-60-2 . It has a molecular weight of 200.24 and its molecular formula is C13H12O2 . It is typically available in powder form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene ring attached to a propanoic acid group . The compound’s InChIKey is DKVIPUUJSKIQFZ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 119-121 degrees Celsius . More specific physical and chemical properties may be found in dedicated chemical databases .

Scientific Research Applications

Fluorescence Derivatisation of Amino Acids

- Application : 3-(Naphthalen-1-ylamino)propanoic acid is used to derivatize amino acids for fluorescence studies. The derivatives show strong fluorescence, useful in biological assays (Frade et al., 2007).

Photophysical Behavior in Biological Systems

- Application : Studies on acrylodan and similar probes, including 1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one, investigate their photophysical behavior in solvents. These compounds are significant for understanding biological systems, particularly in peptide and protein studies (Moreno Cerezo et al., 2001).

Anticonvulsant Activity Evaluation

- Application : Naphthalen-2-yl acetate derivatives have been synthesized and evaluated as potential anticonvulsant agents. This research includes molecular modelling and in vivo testing for anticonvulsant activity, highlighting the medical applications of these compounds (Ghareb et al., 2017).

Fluorescent Dye for Microscopy

- Application : 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) is a synthesized fluorescent dye with applications in fluorescence microscopy. Its fluorescence emission is sensitive to solvent polarity and viscosity, beneficial for cellular and tissue studies (Jacobson et al., 1996).

Stereoisomeric Mixture Separation

- Application : Research on the separation of stereoisomeric mixtures of nafronyl, a compound with two stereogenic centers, includes the development of methods combining crystallization and chromatography. This process is vital for isolating biologically active components in pharmaceuticals (Kiwala et al., 2016).

Non-ulcerogenic Anti-inflammatory Agents

- Application : Synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, exploring their potential as non-ulcerogenic anti-inflammatory and analgesic agents. This research highlights the therapeutic potential of these compounds (Berk et al., 2009).

Naproxen Derivatives Synthesis

- Application : The study on novel naproxen derivatives demonstrates a Lewis acid/transition-metal-free synthesis method. These derivatives offer potential applications in medicinal chemistry and drug development (Pal et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

Mechanism of Action

Target of Action

The primary target of 2-(Naphthalen-2-yl)propanoic acid is the TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) . TAA1 is a key enzyme involved in the biosynthesis of auxin, a plant hormone that plays a crucial role in the regulation of plant growth and development .

Mode of Action

This compound interacts with TAA1 by inhibiting its activity . The compound’s aminooxy and carboxy groups are essential for this inhibition . Docking simulation analysis has revealed that the inhibitory activity of the compound is correlated with its binding energy with TAA1 .

Biochemical Pathways

The inhibition of TAA1 by this compound affects the biosynthesis of auxin . This results in a decrease in the endogenous level of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class .

Pharmacokinetics

The compound’s molecular weight is 20024 , which is within the optimal range for oral bioavailability

Result of Action

The inhibition of TAA1 and the subsequent decrease in IAA levels by this compound lead to typical auxin-deficient phenotypes in Arabidopsis seedlings . These phenotypes can be reversed by the exogenous application of IAA .

Biochemical Analysis

Biochemical Properties

2-(Naphthalen-2-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as l-tryptophan aminotransferase, which is involved in the biosynthesis of auxin, a crucial plant hormone . The interaction between this compound and l-tryptophan aminotransferase results in the inhibition of the enzyme’s activity, thereby affecting the biosynthesis pathway of auxin. Additionally, this compound has been observed to interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In plant cells, this compound has been shown to induce auxin-deficient phenotypes, which can be reversed by the application of exogenous auxin . This indicates that this compound can influence cell signaling pathways related to auxin. In animal cells, the compound’s impact on cell function, gene expression, and cellular metabolism is still under investigation. Preliminary studies suggest that it may affect cell signaling pathways and gene expression, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of l-tryptophan aminotransferase, inhibiting its activity and thereby reducing the biosynthesis of auxin . This inhibition is achieved through the formation of a stable complex between this compound and the enzyme, preventing the enzyme from catalyzing its substrate. Additionally, the compound may influence other molecular pathways by interacting with different proteins and enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that the compound remains stable under normal storage conditions but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound resulted in sustained inhibition of auxin biosynthesis and altered cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In toxicity studies, doses ranging from 5 mg/kg to 40 mg/kg have been administered to rats, with varying results . At lower doses, the compound has been shown to increase spermatogenesis, while higher doses may lead to toxic effects such as elevated levels of alkaline phosphatases and bilirubin . These findings suggest that the compound’s effects are dose-dependent, with potential therapeutic applications at lower doses and adverse effects at higher doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound interacts with enzymes such as l-tryptophan aminotransferase, affecting the biosynthesis of auxin Additionally, it may influence other metabolic pathways by interacting with different enzymes and cofactors, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound is transported across cell membranes through specific transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound may bind to proteins and other biomolecules, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . The exact mechanisms underlying its subcellular localization are still being studied, but it is believed that specific targeting signals and modifications play a crucial role in directing the compound to its site of action.

properties

IUPAC Name |

2-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVIPUUJSKIQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13350-60-2 | |

| Record name | 2-Naphthaleneactic acid, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013350602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(naphthalen-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B3046913.png)

![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-](/img/structure/B3046920.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3046922.png)

![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)